Molybdenum(4+) tetrakis(2-ethylhexanoate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester is typically synthesized through the esterification of all-cis-4,7,10,13,16-Docosapentaenoic Acid with methanol. The reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium methoxide . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In industrial settings, the production of all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester involves the extraction of the free acid from fish oils, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted fatty acid methyl esters depending on the nucleophile used.
Scientific Research Applications
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential health benefits, including anti-inflammatory and cardioprotective effects.
Industry: Used in the formulation of nutritional supplements and functional foods.
Mechanism of Action
The mechanism of action of all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory eicosanoids.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid methyl ester: Another omega-3 fatty acid methyl ester with similar health benefits.
Docosahexaenoic Acid methyl ester: Known for its role in brain health and development.
Arachidonic Acid methyl ester: An omega-6 fatty acid methyl ester involved in inflammatory processes.
Uniqueness
All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester is unique due to its specific structure and the position of its double bonds, which confer distinct biological activities. Its lipid-soluble nature makes it more suitable for certain applications compared to its free acid form.
Properties
CAS No. |
106414-11-3 |
---|---|
Molecular Formula |
C32H60MoO8 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
InChI Key |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Synonyms |
Molybdenum octanoate |
Origin of Product |
United States |
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